![molecular formula C18H17ClN2O2 B4018388 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)
3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of diastereomeric 4-amino and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products demonstrates a method that could be analogous to synthesizing 3-[(4-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid (Bruderer, Arnold, & Oberhänsli, 1978).
Molecular Structure Analysis
Molecular and crystal structure analysis provides insight into the arrangement of atoms within the compound and its stereochemistry. For example, the study on the molecular and crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, reveals orthorhombic crystals and a synclinal conformation of the terminal phenyl rings, which might share similarities in spatial arrangement with the subject compound (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Chemical Reactions and Properties
The reactivity of the compound can be inferred from similar substances, such as the acylation reactions of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, suggesting potential reactivity pathways and functional group interactions for our compound of interest (Jones, Begley, Peterson, & Sumaria, 1990).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-2-8-15(9-3-12)21-17(22)10-16(18(21)23)20-11-13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHTXHPUCCQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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